molecular formula C18H22N2O3 B2815759 N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide CAS No. 851405-60-2

N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B2815759
CAS No.: 851405-60-2
M. Wt: 314.385
InChI Key: DRFOUQDRFJPHDJ-UHFFFAOYSA-N
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Description

“N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide” is a chemical compound . It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Quinoline derivatives are synthesized for various research applications, demonstrating the versatility of quinolines in chemical synthesis. For instance, novel quinoline derivatives have been explored for their anti-inflammatory and analgesic properties, showcasing the synthesis of compounds with potential therapeutic benefits (Wagle et al., 2008).

Antimicrobial Activity

  • Antibacterial Agents : Quinoline derivatives have been studied for their antibacterial activity, offering insights into the development of new antibiotics. Research on quinolines has led to the discovery of compounds with broad-spectrum antibacterial properties, highlighting their potential in addressing antibiotic resistance (Hashimoto et al., 2007).

Therapeutic Potential

  • Anti-Cancer Activity : Some quinoline derivatives have been evaluated for their anti-cancer activity, particularly against breast cancer. The synthesis of novel quinoline compounds and their evaluation against cancer cell lines represent a significant area of research, aiming to discover new therapeutic agents (Ghorab & Alsaid, 2015).
  • ATM Kinase Inhibition : Quinoline carboxamides have been identified as potent and selective inhibitors of ATM kinase, demonstrating the potential of quinoline derivatives in cancer therapy through the modulation of DNA damage response pathways (Degorce et al., 2016).

Neuroprotective Effects

  • Acetylcholinesterase Inhibition : Research into the neuroprotective effects of quinoline derivatives includes the study of compounds capable of inhibiting acetylcholinesterase, indicating potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's (Isomae et al., 2003).

Properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-15-7-6-13-10-14(18(22)20-16(13)11-15)8-9-19-17(21)12-4-2-3-5-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFOUQDRFJPHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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